![molecular formula C15H12ClFN2O B5809876 3-(2-chloro-6-fluorophenyl)-N-(6-methyl-2-pyridinyl)acrylamide](/img/structure/B5809876.png)
3-(2-chloro-6-fluorophenyl)-N-(6-methyl-2-pyridinyl)acrylamide
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Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(6-methyl-2-pyridinyl)acrylamide, commonly known as CFMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CFMPA belongs to the acrylamide family of compounds, which are widely used in the chemical industry for various purposes.
Scientific Research Applications
CFMPA has been found to have potential applications in various scientific fields, including neuroscience, pharmacology, and cancer research. In neuroscience, CFMPA has been used as a tool to study the function of glutamate receptors, which play a vital role in synaptic transmission and plasticity. CFMPA has also been used in pharmacology to investigate the effects of drugs on the central nervous system. In cancer research, CFMPA has been found to have anti-tumor activity, making it a potential candidate for the development of new cancer therapies.
Mechanism of Action
CFMPA acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. NMDA receptors are involved in various neurological processes, including learning and memory. By blocking the NMDA receptor, CFMPA can modulate synaptic transmission and plasticity, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
CFMPA has been found to have significant biochemical and physiological effects, particularly in the central nervous system. Studies have shown that CFMPA can modulate synaptic transmission and plasticity, leading to changes in neuronal activity and behavior. CFMPA has also been found to have anti-tumor activity, making it a potential candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
CFMPA has several advantages for lab experiments, including its high selectivity and potency as an NMDA receptor antagonist. However, CFMPA also has limitations, including its complex synthesis process and potential toxicity. Researchers must take caution when working with CFMPA and ensure that appropriate safety measures are in place.
Future Directions
There are several future directions for research on CFMPA, including investigating its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, researchers can explore the potential of CFMPA as a tool for studying synaptic transmission and plasticity in the central nervous system. Further studies can also investigate the potential of CFMPA as a cancer therapy and its mechanisms of action in cancer cells. Overall, CFMPA has significant potential for scientific research and may lead to the development of new therapies and treatments for various diseases.
Synthesis Methods
CFMPA can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-fluoroaniline with acryloyl chloride and 6-methyl-2-pyridinecarboxylic acid. The resulting product is then purified using column chromatography to obtain the pure form of CFMPA. The synthesis of CFMPA is a complex process that requires expertise in organic chemistry and specialized equipment.
properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O/c1-10-4-2-7-14(18-10)19-15(20)9-8-11-12(16)5-3-6-13(11)17/h2-9H,1H3,(H,18,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGFCQPZBHDATP-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
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